molecular formula C10H9FN2O B11904959 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one

7-Amino-6-fluoro-1-methylquinolin-2(1H)-one

Cat. No.: B11904959
M. Wt: 192.19 g/mol
InChI Key: LLIOLZAXFMHYCZ-UHFFFAOYSA-N
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Description

7-Amino-6-fluoro-1-methylquinolin-2(1H)-one is a fluorinated quinolinone derivative characterized by a methyl group at position 1, a fluorine atom at position 6, and an amino group at position 7 of the quinoline scaffold. Its molecular formula is C₉H₉FN₂O (CID: 12040822), with a SMILES string C1CC(=O)NC2=CC(=C(C=C21)F)N .

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

7-amino-6-fluoro-1-methylquinolin-2-one

InChI

InChI=1S/C10H9FN2O/c1-13-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h2-5H,12H2,1H3

InChI Key

LLIOLZAXFMHYCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=CC(=C(C=C21)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of a nitro group to the quinoline ring.

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of a fluorine atom.

    Methylation: Addition of a methyl group to the nitrogen atom.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.

    Substitution: The amino and fluoro groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

Industry

    Dyes and Pigments: Used in the production of dyes and pigments.

    Materials Science: Applications in the development of advanced materials.

Mechanism of Action

The mechanism of action of 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Differences

The following table summarizes key structural distinctions between 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one and related compounds:

Compound Name Molecular Formula Substituents CAS Number Key Features References
7-Amino-6-fluoro-1-methylquinolin-2(1H)-one C₉H₉FN₂O 1-Me, 6-F, 7-NH₂ CID 12040822 Fluorine enhances electronegativity; amino group for hydrogen bonding
6-Amino-1-methylquinolin-2(1H)-one C₁₀H₁₀N₂O 1-Me, 6-NH₂ N/A Lacks fluorine; amino at position 6
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one C₁₂H₁₁ClFNO 1-Cyclopropyl, 6-F, 7-Cl, dihydro 1823781-72-1 Dihydro structure (partial saturation); cyclopropyl adds steric bulk
7-Amino-4-methyl-2(1H)quinolinone C₁₀H₁₀N₂O 4-Me, 7-NH₂ 19840-99-4 Methyl at position 4 alters ring conformation
6-Aminoquinolin-2(1H)-one C₉H₈N₂O 6-NH₂ 79207-68-4 Simplest analog; lacks fluorine and methyl substituents
6-Amino-3-methylquinoxalin-2(1H)-one C₉H₉N₃O Quinoxaline scaffold, 3-Me, 6-NH₂ 161333-96-6 Quinoxaline core (two N atoms); distinct electronic properties

Physicochemical and Functional Properties

  • Steric and Conformational Differences: The dihydro structure in 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one introduces partial saturation, reducing aromaticity and altering reactivity . The cyclopropyl group in the same compound adds steric hindrance, which may influence interactions with biological targets.
  • Hydrogen Bonding: The amino group at position 7 in the main compound provides hydrogen-bonding capability, a feature shared with 7-Amino-4-methyl-2(1H)quinolinone but absent in 6-Aminoquinolin-2(1H)-one .

Biological Activity

7-Amino-6-fluoro-1-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article delves into the compound's synthesis, structural characteristics, and various biological activities, including antibacterial and anticancer properties. Recent studies have explored its mechanisms of action and potential therapeutic applications.

Chemical Structure and Synthesis

The compound 7-amino-6-fluoro-1-methylquinolin-2(1H)-one can be synthesized through various methods, often involving modifications of quinoline derivatives. The presence of the amino and fluoro groups enhances its reactivity and biological profile.

Table 1: Structural Features of 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one

FeatureDescription
Molecular FormulaC10H8FN3O
Molecular Weight201.19 g/mol
Functional GroupsAmino (-NH2), Fluoro (-F), Carbonyl (C=O)

Antibacterial Activity

Recent investigations have demonstrated that derivatives of quinoline, including 7-amino-6-fluoro-1-methylquinolin-2(1H)-one, exhibit promising antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing various quinolone-benzimidazole hybrids, compounds similar to 7-amino-6-fluoro-1-methylquinolin-2(1H)-one showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was found to be lower than that of standard antibiotics like ampicillin, indicating their potential as effective antibacterial agents .

Anticancer Activity

The anticancer properties of 7-amino-6-fluoro-1-methylquinolin-2(1H)-one have also been explored. Studies indicate that quinoline derivatives can induce apoptosis in cancer cells by disrupting microtubule polymerization and affecting cell cycle progression.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
H460 (Lung)0.89G2/M arrest via cyclin B1 downregulation
PC3 (Prostate)15Inhibition of cell viability

The mechanisms through which 7-amino-6-fluoro-1-methylquinolin-2(1H)-one exerts its biological effects are multifaceted:

  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication.
  • Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells is linked to its effects on cell cycle regulators like cyclin-dependent kinases.
  • Microtubule Disruption : Some derivatives interfere with microtubule dynamics, which is essential for proper mitotic spindle formation during cell division.

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